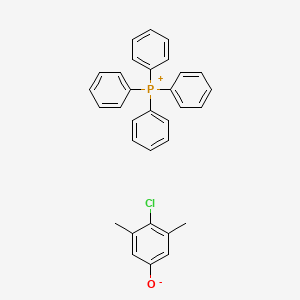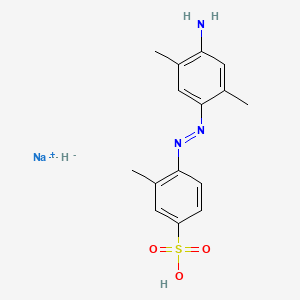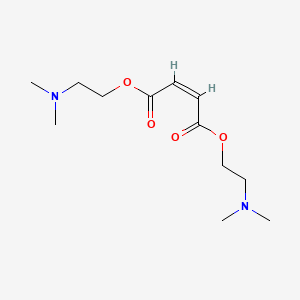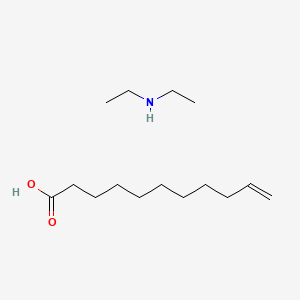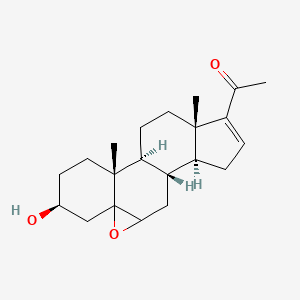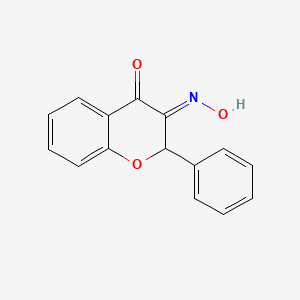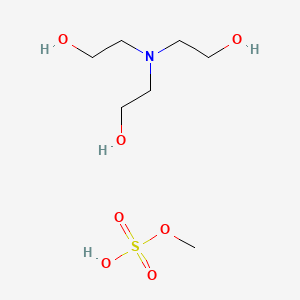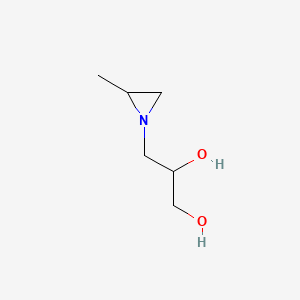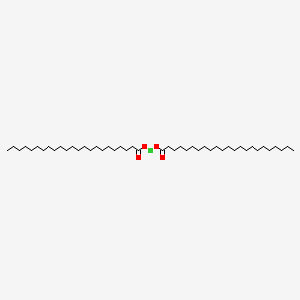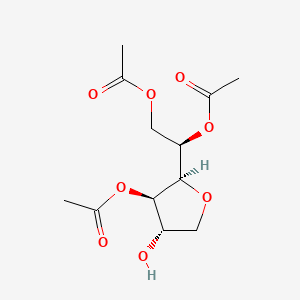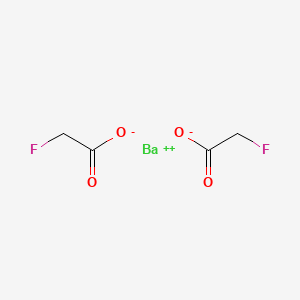
Fluoroacetic acid barium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluoroacetic acid barium salt is a chemical compound derived from fluoroacetic acid. It is known for its high toxicity and is used in various scientific and industrial applications. The compound is a white solid and is highly soluble in water.
準備方法
Synthetic Routes and Reaction Conditions: Fluoroacetic acid barium salt can be synthesized by reacting fluoroacetic acid with barium hydroxide. The reaction typically involves dissolving fluoroacetic acid in water and then adding barium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound and water.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of high-purity reagents and advanced purification techniques is common in industrial production.
化学反応の分析
Types of Reactions: Fluoroacetic acid barium salt undergoes various chemical reactions, including:
Neutralization: Reacts with acids to form fluoroacetic acid and barium salts.
Substitution: Can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: Reacts with water to form fluoroacetic acid and barium hydroxide.
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid.
Bases: Sodium hydroxide, potassium hydroxide.
Solvents: Water, ethanol.
Major Products Formed:
Neutralization: Fluoroacetic acid and barium chloride (when reacted with hydrochloric acid).
Substitution: Various substituted fluoroacetic acid derivatives.
科学的研究の応用
Fluoroacetic acid barium salt is used in a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.
Biology: Employed in studies related to enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential use in developing new pharmaceuticals and as a tool in biochemical research.
Industry: Utilized in the production of pesticides and rodenticides due to its high toxicity.
作用機序
Fluoroacetic acid barium salt exerts its effects primarily through the inhibition of the citric acid cycle. The compound is metabolized to fluorocitrate, which inhibits aconitase, an enzyme crucial for the citric acid cycle. This inhibition disrupts cellular respiration and energy production, leading to toxic effects.
類似化合物との比較
- Difluoroacetic acid
- Trifluoroacetic acid
- Chloroacetic acid
- Bromoacetic acid
- Iodoacetic acid
Comparison: Fluoroacetic acid barium salt is unique due to its high toxicity and specific mechanism of action involving the inhibition of the citric acid cycle. In contrast, other similar compounds like difluoroacetic acid and trifluoroacetic acid are less toxic and have different chemical properties and applications. For instance, trifluoroacetic acid is commonly used as a solvent and reagent in organic synthesis, while this compound is primarily used in toxicological studies and pesticide production.
特性
CAS番号 |
14214-20-1 |
|---|---|
分子式 |
C4H4BaF2O4 |
分子量 |
291.40 g/mol |
IUPAC名 |
barium(2+);2-fluoroacetate |
InChI |
InChI=1S/2C2H3FO2.Ba/c2*3-1-2(4)5;/h2*1H2,(H,4,5);/q;;+2/p-2 |
InChIキー |
LJSGIUDGJKTLBW-UHFFFAOYSA-L |
正規SMILES |
C(C(=O)[O-])F.C(C(=O)[O-])F.[Ba+2] |
関連するCAS |
144-49-0 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


